molecular formula C12H7F2NO2 B1613186 6-(2,4-Difluorophenyl)nicotinic acid CAS No. 505082-74-6

6-(2,4-Difluorophenyl)nicotinic acid

Cat. No.: B1613186
CAS No.: 505082-74-6
M. Wt: 235.19 g/mol
InChI Key: PFOATVDDIXDITI-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)nicotinic acid, also known as DFPNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPNA belongs to the class of nicotinic acid derivatives, which are known for their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)nicotinic acid is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to increase the levels of acetylated histones, which can lead to changes in gene expression. Additionally, this compound has been found to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-(2,4-Difluorophenyl)nicotinic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has been found to have low toxicity and can be used in a wide range of concentrations. However, there are also some limitations to using this compound in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 6-(2,4-Difluorophenyl)nicotinic acid. One area of focus is its potential use as a therapeutic agent for cancer. Studies have shown that this compound has anticancer properties, and further research is needed to determine its efficacy in treating different types of cancer. Another area of focus is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound has neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with different enzymes and signaling pathways in the body.

Scientific Research Applications

6-(2,4-Difluorophenyl)nicotinic acid has shown promising results in various scientific research applications. It has been studied for its potential use in treating cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Additionally, this compound has anti-inflammatory properties and can reduce inflammation in the body.

Properties

IUPAC Name

6-(2,4-difluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOATVDDIXDITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647037
Record name 6-(2,4-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-74-6
Record name 6-(2,4-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2′,4′-difluoroacetophenone using the procedures outlined for 6-(4-fluorophenyl)nicotinic acid (D1-D3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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